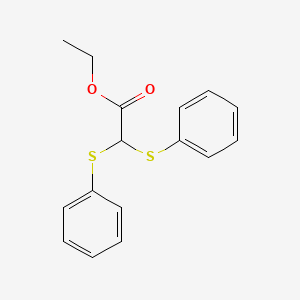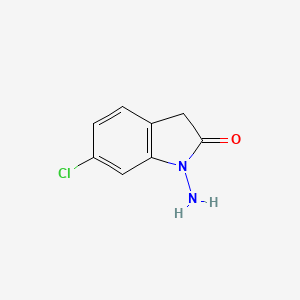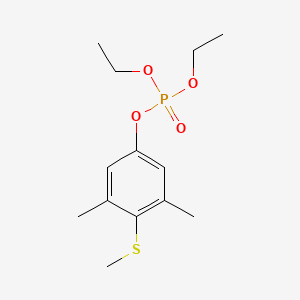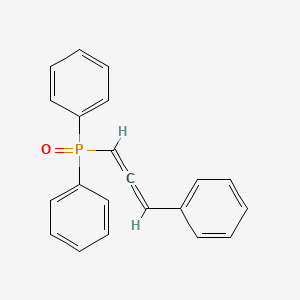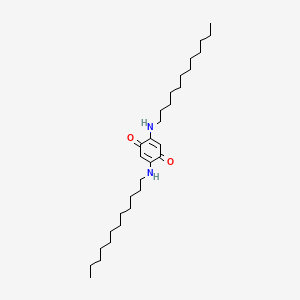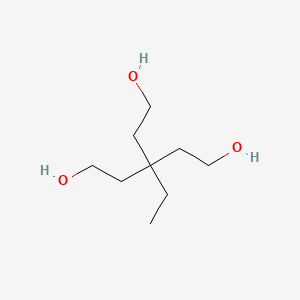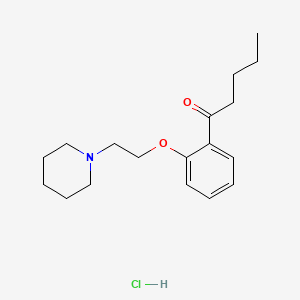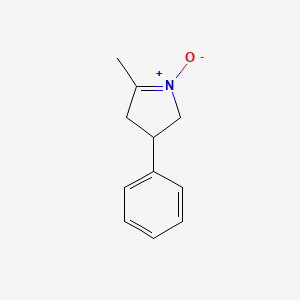
5-Methyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-phenyl-1-pyrroline 1-oxide is a heterocyclic organic compound that belongs to the class of pyrrolines Pyrrolines are five-membered nitrogen-containing rings that exhibit aromatic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-1-pyrroline 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-vinylpyrrolidin-2-one with ethyl benzoate in the presence of sodium hydride and toluene. The reaction mixture is heated at reflux, followed by the addition of hydrochloric acid and tetrahydrofuran. The product is then extracted and purified through distillation .
Industrial Production Methods
Industrial production of 2-Methyl-4-phenyl-1-pyrroline 1-oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process typically includes steps such as solvent extraction, distillation, and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
2-Methyl-4-phenyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methylene chloride, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced pyrroline derivatives. Substitution reactions can result in a variety of substituted pyrrolines with different functional groups.
科学的研究の応用
2-Methyl-4-phenyl-1-pyrroline 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-4-phenyl-1-pyrroline 1-oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Methyl-4-phenyl-1-pyrroline 1-oxide include:
Pyrrolidine: A saturated five-membered nitrogen-containing ring.
Pyrrole: An aromatic five-membered nitrogen-containing ring.
Pyrrolizine: A bicyclic compound containing a pyrrole ring fused to a pyrrolidine ring.
Uniqueness
2-Methyl-4-phenyl-1-pyrroline 1-oxide is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
13673-04-6 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
5-methyl-1-oxido-3-phenyl-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C11H13NO/c1-9-7-11(8-12(9)13)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChIキー |
XRZWMVOHGYFKMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](CC(C1)C2=CC=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
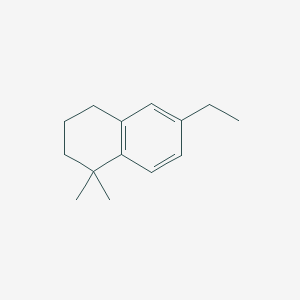
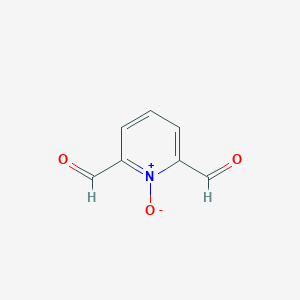
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)


